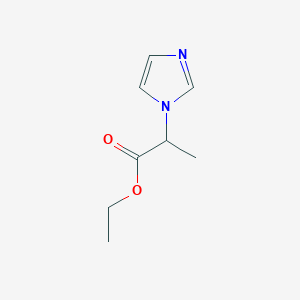

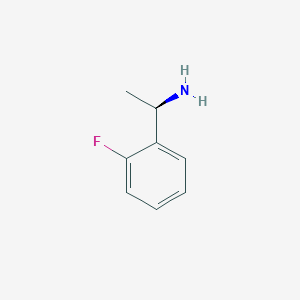

![molecular formula C8H3N3O2S B064364 5-Nitrobenzo[d]thiazole-2-carbonitrile CAS No. 188672-84-6](/img/structure/B64364.png)

5-Nitrobenzo[d]thiazole-2-carbonitrile

Descripción general

Descripción

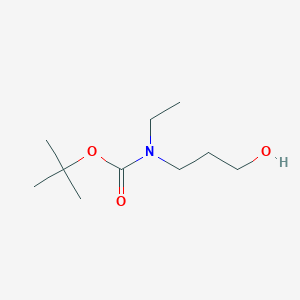

5-Nitrobenzo[d]thiazole-2-carbonitrile is a chemical compound that belongs to the class of organic compounds known as nitrobenzothiazoles. These compounds contain a benzothiazole ring system, which is a fused ring structure consisting of a benzene ring and a thiazole ring, with a nitro group (-NO2) and a carbonitrile group (-CN) attached to it. The presence of these functional groups makes it an interesting compound for various chemical reactions and potential applications in material science and organic synthesis.

Synthesis Analysis

The synthesis of related nitrobenzothiazole derivatives often involves strategic cine-substitution reactions, as demonstrated in the synthesis of 4(5)-nitro-1H-imidazole-5(4)-carbonitriles. These compounds were obtained by treating 1,4-dinitroimidazoles with potassium cyanide in aqueous methanol solution, showcasing a method that could potentially be adapted for synthesizing 5-Nitrobenzo[d]thiazole-2-carbonitrile (Suwiński & Świerczek, 1998).

Molecular Structure Analysis

Experimental and computational approaches provide deep insights into the molecular structure of nitrophenyl-based carbonitriles. For instance, the molecular geometry, vibrational frequencies, and chemical shift values of related compounds have been elucidated using spectroscopic methods and computational analyses such as Hartree-Fock (HF) method and density functional theory (DFT), offering a foundation for understanding the structural characteristics of 5-Nitrobenzo[d]thiazole-2-carbonitrile (Al‐Azmi & Shalaby, 2018).

Chemical Reactions and Properties

The electrophilic reactivity of nitrobenzothiazole derivatives can be exemplified by the versatile reactions of 4,6-dinitrobenzo[d]isoxazole-3-carbonitrile, which undergo sigma-complexation and nucleophilic addition reactions. These reactions highlight the potential reactivity pathways that 5-Nitrobenzo[d]thiazole-2-carbonitrile might undergo, given its structural similarity (Cottyn et al., 2009).

Physical Properties Analysis

While specific studies on the physical properties of 5-Nitrobenzo[d]thiazole-2-carbonitrile are not directly available, the physical properties of similar nitrobenzothiazole derivatives can provide useful analogs. These compounds generally exhibit significant thermal stability, solubility patterns in various organic solvents, and distinct melting points, which are crucial for their handling and application in chemical synthesis.

Chemical Properties Analysis

The chemical properties of nitrobenzothiazole derivatives are greatly influenced by their functional groups. The nitro group is known for its electron-withdrawing effects, which can enhance the compound's reactivity towards nucleophilic substitution reactions. The carbonitrile group, on the other hand, can participate in various chemical transformations, including hydrolysis and addition reactions, indicative of the versatile chemistry that 5-Nitrobenzo[d]thiazole-2-carbonitrile might exhibit.

For further research and detailed studies on similar compounds, the following references are recommended:

- (Suwiński & Świerczek, 1998)

- (Al‐Azmi & Shalaby, 2018)

- (Cottyn et al., 2009)

Aplicaciones Científicas De Investigación

Synthesis of Tricyclic Heterocycles : 5-Nitrobenzo[d]thiazole-2-carbonitrile has been used as a synthon for creating tricyclic heterocycles. One study detailed its transformation into carbonitrile and various derivatives, demonstrating its versatility in creating angular spiro compounds and analogs like pteridine and purine (Cada, Kramer, Neidlein, & Suschitzky, 1990).

Metal-free Synthesis of Helicenes : The compound has been a part of metal-free, simple, and convenient synthesis pathways for partially reduced thia[5]helicenes and oxa-thia[5]helicenes. These are significant due to their appended nitrile and amino functionalities and their applications in molecular conformation and dynamics (Pratap, Kumar, Pick, Huch, & Ram, 2012).

Cytotoxicity of Thiazole Derivatives : Research has been conducted on thiazole derivatives obtained from the reactivity of amino tetrahydrobenzo[b]thiophene carbonitrile. These derivatives were evaluated for their cytotoxicity effects against various cancer cell lines, showing the biomedical relevance of such compounds (Mohareb, Abdallah, & Ahmed, 2017).

Synthesis of Fluorescent Heterocyclic Compounds : A study highlights the synthesis and spectral characterization of novel substituted 8-chloro-3H-imidazo[4,5-a]acridine-11-carbonitriles. It showcases the role of 5-Nitrobenzo[d]thiazole-2-carbonitrile in creating fluorescent compounds with significant quantum yields, useful in various spectroscopic and bioimaging applications (Sahraei, Pordel, Behmadi, & Razavi, 2013).

Cycloaddition Reactions : The compound has also been used in studying 1,3-dipolar cycloaddition reactions, providing insight into the reactivity and applications of nitrile N-oxides in creating heterocyclic structures (Iwakura, Uno, Shiraishi, & Hongu, 1968).

Synthesis of Imidazole Carbonitriles : Research into cine-substitution reactions led to the synthesis of nitroimidazole carbonitriles, demonstrating the broader application of nitrobenzo derivatives in synthesizing diverse heterocyclic frameworks (Suwiński & Świerczek, 1998).

Safety And Hazards

Propiedades

IUPAC Name |

5-nitro-1,3-benzothiazole-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3N3O2S/c9-4-8-10-6-3-5(11(12)13)1-2-7(6)14-8/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVCBSQGIYMRTGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])N=C(S2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Nitrobenzo[d]thiazole-2-carbonitrile | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

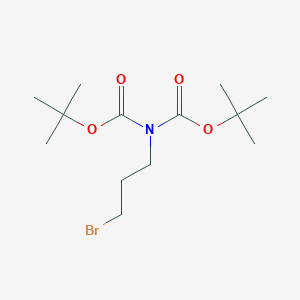

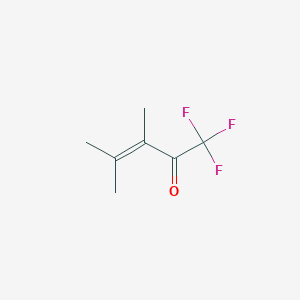

![Pentacyclo[4.2.0.02,5.03,8.04,7]octane-1,4-dicarboxaldehyde](/img/structure/B64291.png)

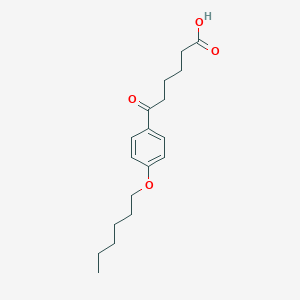

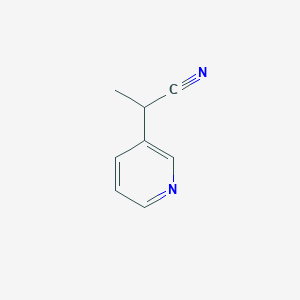

![(2'-Nitro[1,1'-biphenyl]-4-yl)methanol](/img/structure/B64298.png)

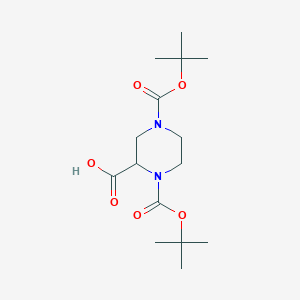

![Tert-butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate](/img/structure/B64304.png)

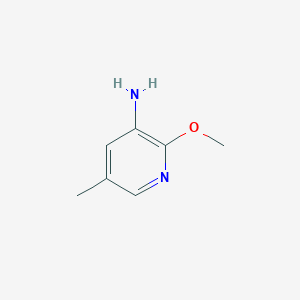

![4-Propyl-1H-benzo[d]imidazol-5-amine](/img/structure/B64308.png)